molecular formula C25H23N3O4S B10805305 N-Benzyl-6-[(3,5-dimethylphenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-Benzyl-6-[(3,5-dimethylphenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B10805305
M. Wt: 461.5 g/mol
InChI Key: XIMWGPAWODMLDG-UHFFFAOYSA-N
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Description

N-Benzyl-6-[(3,5-dimethylphenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic 4-oxo-1,4-dihydroquinoline-3-carboxamide derivative characterized by a benzyl group at the N1 position and a 3,5-dimethylphenylsulfamoyl substituent at the C6 position. Synthetically, such compounds are typically prepared via Gould-Jacobs cyclization followed by coupling reactions with amines or sulfonamides, as exemplified in related derivatives .

Properties

Molecular Formula

C25H23N3O4S

Molecular Weight

461.5 g/mol

IUPAC Name

N-benzyl-6-[(3,5-dimethylphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C25H23N3O4S/c1-16-10-17(2)12-19(11-16)28-33(31,32)20-8-9-23-21(13-20)24(29)22(15-26-23)25(30)27-14-18-6-4-3-5-7-18/h3-13,15,28H,14H2,1-2H3,(H,26,29)(H,27,30)

InChI Key

XIMWGPAWODMLDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)NCC4=CC=CC=C4)C

Origin of Product

United States

Biological Activity

N-Benzyl-6-[(3,5-dimethylphenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound that belongs to the quinoline derivatives class. This compound exhibits significant biological activity, primarily due to its unique structural features, which include a benzyl group, a sulfamoyl group, and a carboxamide functional group. The following sections detail its biological activities, potential therapeutic applications, and relevant research findings.

Biological Activities

This compound demonstrates various biological activities that are characteristic of quinoline derivatives. These activities include:

  • Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal effects.
  • Anticancer Potential : The compound's structural features may contribute to its anticancer properties. Research indicates that similar quinoline derivatives have shown efficacy against various cancer cell lines.
  • Enzyme Inhibition : The presence of the sulfamoyl group suggests potential for enzyme inhibition, which is a common mechanism for many therapeutic agents.

In Vitro Studies

A study investigating the antimicrobial activity of several quinoline derivatives found that compounds similar to this compound exhibited significant inhibition against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

A notable study on related compounds demonstrated their ability to induce apoptosis in cancer cell lines such as HT29 (human colon cancer) and DU145 (prostate cancer). The MTT assay results indicated that these compounds significantly reduced cell viability, suggesting potential for further development in cancer therapy .

Enzyme Inhibition Studies

Research has also highlighted the inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme crucial in pyrimidine synthesis. Compounds with similar structures were found to inhibit DHODH effectively, indicating that this compound may possess similar capabilities .

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructure FeaturesBiological Activity
4-Oxoquinoline DerivativesSimilar quinoline coreAntimicrobial and anticancer properties
SulfanilamideContains sulfamoyl groupAntibacterial activity
N-(5-hydroxy-2,4-di-tert-butylphenyl)-4-oxoquinolineHydroxy-substituted quinolinePotential anticancer effects

Comparison with Similar Compounds

Key Observations :

  • N1 Substituents : The benzyl group in the target compound contrasts with alkyl (e.g., pentyl in ALICB179) or bulky adamantyl groups. Bulky N1 substituents (e.g., pentyl) enhance CB2 receptor binding, as seen in ALICB179 .
  • In ALICB179, the absence of a C6 substituent highlights the scaffold’s flexibility for functionalization.
  • Carboxamide Side Chain : Adamantyl groups (e.g., ALICB179) confer high CB2 selectivity, while cycloheptyl (SF01) or dichlorobenzyl (GHQ168 analog) groups may shift activity toward other targets .

Pharmacological Activity and Receptor Selectivity

CB2 receptor agonism is a hallmark of several 4-oxo-1,4-dihydroquinoline-3-carboxamides. ALICB179 demonstrates nanomolar affinity for CB2 (Ki = 3.8 nM) with >1000-fold selectivity over CB1, attributed to its adamantyl side chain . In contrast, the target compound’s sulfamoyl group may introduce steric or electronic effects that modulate receptor engagement, though direct CB2 data are unavailable. Thioxo analogs (e.g., Compound 47) exhibit reduced potency, underscoring the critical role of the 4-oxo group in receptor binding .

Metabolic and Bioavailability Considerations

The sulfamoyl group may enhance solubility compared to lipophilic adamantyl or pentyl substituents, though this requires empirical validation.

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